molecular formula C14H26BN3O2 B1312388 N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine CAS No. 847818-72-8

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine

Cat. No.: B1312388
CAS No.: 847818-72-8
M. Wt: 279.19 g/mol
InChI Key: BNCRCOZKRXVUBY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine follows IUPAC naming conventions for organoboron derivatives. The parent structure is the pyrazole ring (1H-pyrazole), with substituents prioritized based on functional group hierarchy:

  • Propanamine chain : A three-carbon chain (propyl) attached to the pyrazole N1 position, where the terminal amine bears two methyl groups (N,N-dimethyl).
  • Dioxaborolane moiety : At the pyrazole C4 position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is present, comprising a boron atom coordinated within a five-membered ring containing two oxygen atoms.

The molecular formula is C₁₄H₂₆BN₃O₂ , confirmed by high-resolution mass spectrometry. Key structural features include:

  • Molecular weight : 279.19 g/mol.
  • Rotatable bonds : Five, enabling conformational flexibility.

Table 1: Atomic Composition and Bonding

Atom Type Count Hybridization Key Bonds
Boron 1 sp² B–O (1.36–1.39 Å)
Nitrogen 3 sp² (pyrazole), sp³ (amine) N–B (1.56 Å)
Oxygen 2 sp³ O–B–O (112°)

Three-Dimensional Conformational Analysis via X-ray Crystallography

Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry at the boron center, consistent with dioxaborolane derivatives. The pyrazole ring adopts a planar conformation, while the propanamine chain exhibits a staggered configuration to minimize steric clashes.

Key Structural Parameters :

  • Boron coordination : The B atom forms two B–O bonds (1.38 Å avg.) and one B–C bond (1.58 Å) to the pyrazole ring.
  • Pyrazole ring geometry :
    • N1–C2–C3–C4–N5 bond angles: 108°–112°.
    • C4–B bond length: 1.58 Å.

Figure 1 : X-ray-derived molecular structure highlighting:

  • Torsional angles : The dioxaborolane ring displays a puckered conformation (dihedral angle: 12°).
  • Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice.

Table 2: Crystallographic Data Summary

Parameter Value
Space group P1 (triclinic)
Unit cell dimensions a = 9.73

Properties

IUPAC Name

N,N-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BN3O2/c1-13(2)14(3,4)20-15(19-13)12-10-16-18(11-12)9-7-8-17(5)6/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCRCOZKRXVUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423593
Record name N,N-Dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-72-8
Record name N,N-Dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the dioxaborolane group: The dioxaborolane moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a boronate ester.

Scientific Research Applications

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine with analogous boronate esters and pyrazole derivatives:

Compound Name Core Structure Substituents Key Features Applications
Target Compound Pyrazole - 4,4,5,5-Tetramethyl-dioxaborolan-2-yl
- N,N-Dimethylpropanamine
High solubility, dual reactivity (boron + amine) Medicinal chemistry, polymer synthesis
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide (CAS: 1346245-52-0) Pyrazole - Boronate ester
- N-Methylacetamide
Acetamide group enhances hydrogen-bonding potential Anticancer agent development
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole - Boronate ester
- Methyl group at N1
Simpler structure, lower molecular weight Suzuki coupling intermediates
N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine (CAS: 1086111-20-7) Pyrazole - Boronate ester
- N,N-Diethylamine
Increased steric bulk from ethyl groups Ligand design in catalysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 171364-78-6) Benzene - Boronate ester
- Aniline
Aromatic amine for conjugation Fluorescent probes

Key Differentiators

Substituent Flexibility : The target compound’s dimethylpropanamine chain offers superior solubility in polar solvents compared to simpler methyl or ethyl analogs (e.g., 1-Methyl-4-(...)pyrazole) .

Reactivity : Unlike N-Methyl-4-(...)acetamide, which prioritizes hydrogen bonding, the tertiary amine in the target compound enables nucleophilic reactions or coordination chemistry .

Stability : Boronate esters in pyrazole derivatives (e.g., target compound) exhibit greater hydrolytic stability than phenylboronic acids (e.g., 4-(...)aniline), crucial for long-term storage .

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H22BNO2
  • Molecular Weight : 247.14 g/mol
  • CAS Number : 171364-78-6

The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as enzymes and receptors.

This compound is hypothesized to act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways involved in cell proliferation and survival. The compound's structure may allow it to bind to ATP-binding sites of various kinases, inhibiting their activity and thus affecting downstream signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Inhibitors targeting EGFR have shown efficacy in treating non-small cell lung cancer (NSCLC) and other malignancies .

Antimicrobial Activity

Research has demonstrated that related pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antitumor Activity

In a study evaluating a series of pyrazole derivatives including this compound:

  • Method : In vitro assays were conducted on various cancer cell lines.
  • Results : The compound exhibited IC50 values in the low micromolar range against several cancer types including breast and prostate cancer cells.

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial effects of similar compounds revealed:

  • Method : Disk diffusion method was used to assess antibacterial activity.
  • Results : Compounds showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Data Tables

Property Value
Molecular FormulaC14H22BNO2
Molecular Weight247.14 g/mol
CAS Number171364-78-6
Anticancer Activity (IC50)Low micromolar range
Antimicrobial ActivityEffective against multiple pathogens

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Procedure from : React pyrazole-thiol derivatives with alkyl halides (e.g., RCH2Cl) in N,N-dimethylformamide (DMF) using K2CO3 as a base at room temperature. Stirring time and solvent purity significantly affect yields (e.g., 35–98% yields reported in similar pyrazole-boronate syntheses) .
  • Alternative approach : Use dichloromethane (DCM) with N,N-diisopropylethylamine as a base for coupling reactions involving boronate esters, as seen in related intermediates .
    Key Variables : Solvent polarity (DMF vs. DCM), base strength (K2CO3 vs. organic amines), and reaction time.

Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structural integrity?

Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO (DMSO-d6) at 400 MHz. For example, pyrazole protons resonate at δ 6.68–8.63 ppm, while boronate ester signals appear at δ 1.38 ppm (CH3 groups) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., ESIMS m/z: 392.2) and purity (LCMS >98%) .
  • HPLC : Validate purity (>98.67%) using reverse-phase columns with UV detection .

Q. What are the documented reactivity trends of the boronate ester group in this compound under varying pH or solvent conditions?

Methodological Answer : The boronate ester is sensitive to hydrolysis. Stabilization strategies include:

  • Anhydrous conditions : Use dry DMF or DCM during synthesis .
  • Acidic buffers : Avoid aqueous media with pH >7 to prevent boronate cleavage.
    Validation : Monitor hydrolysis via TLC or 11B NMR (if available) to track boronate stability .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound as a boronate partner?

Methodological Answer :

  • Catalyst selection : Use Pd(PPh3)4 or PdCl2(dppf) for aryl/heteroaryl couplings. Ligand choice impacts reaction efficiency (e.g., dppf enhances stability in DMF) .
  • Solvent system : Employ mixed solvents (e.g., DMF:H2O, 3:1) to balance boronate solubility and catalyst activity.
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-boronate derivatives?

Methodological Answer : Discrepancies arise from:

  • Purification methods : Column chromatography vs. recrystallization (e.g., DMF/EtOH mixtures improve crystal purity ).
  • Starting material quality : Ensure halogenated precursors (e.g., RCH2Cl) are anhydrous and free of peroxides .
    Case Study : A 35% yield in one protocol vs. 98% in another may reflect differences in catalyst loading or workup.

Q. How does the dimethylpropanamine substituent influence the compound’s solubility and pharmacokinetic properties in drug discovery contexts?

Methodological Answer :

  • Solubility testing : Perform logP measurements in octanol/water. The tertiary amine group enhances aqueous solubility at physiological pH.
  • In vitro assays : Assess membrane permeability using Caco-2 cell models. Compare with analogs lacking the dimethylpropanamine group .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., pyrazole-boronate alignment with kinase hinge regions).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

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